molecular formula C12H14N2 B185754 N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline CAS No. 5044-40-6

N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline

Cat. No. B185754
CAS RN: 5044-40-6
M. Wt: 186.25 g/mol
InChI Key: CFYGDNRSFVHWBL-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C12H14N2 .


Synthesis Analysis

The synthesis of pyrrole-containing compounds has been a subject of interest in medicinal chemistry. Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds has been reported .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline” consists of a pyrrole ring bound to a phenyl group . The InChI code for this compound is 1S/C12H14N2/c1-14(2)11-7-5-10(6-8-11)13-9-3-4-12-13/h3-9H,1-2H3 .


Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 186.253 .

Mechanism of Action

The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P351, P338 .

Future Directions

The compound has shown potential in improving monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . The compound might also be used to control the level of the galactosylation for the N-linked glycans .

properties

IUPAC Name

N,N-dimethyl-4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-13(2)11-5-7-12(8-6-11)14-9-3-4-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYGDNRSFVHWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198482
Record name N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline

CAS RN

5044-40-6
Record name N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-4-(1H-PYRROL-1-YL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0SH2K7V5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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